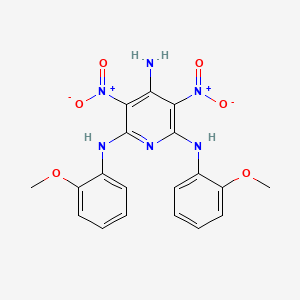
N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide, also known as VU6005649, is a small molecule compound that belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
作用机制
N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide works by increasing the availability of NAD+, which is an essential coenzyme involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. By increasing NAD+ levels, N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide can activate sirtuins, a family of enzymes that play a crucial role in regulating cellular homeostasis and aging. Additionally, N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide can also activate PARP enzymes, which are involved in DNA repair and cell death pathways.
Biochemical and Physiological Effects:
Studies have shown that N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide can improve mitochondrial function by increasing the activity of complex I and II of the electron transport chain. This leads to an increase in ATP production and a reduction in oxidative stress. N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, which can improve glucose uptake and insulin sensitivity. Furthermore, N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide can induce autophagy, a cellular process that helps in the removal of damaged proteins and organelles.
实验室实验的优点和局限性
The advantages of using N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide in lab experiments include its high purity, stability, and specificity towards NAD+ metabolism. However, the limitations of using N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide include its relatively high cost and limited availability. Additionally, the optimal dosage and treatment duration of N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide for different diseases are still under investigation.
未来方向
For research on N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide include investigating its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory disorders. Moreover, the development of novel analogs of N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide with improved pharmacokinetic properties and efficacy is also an area of interest. Finally, the identification of biomarkers that can predict the response to N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide treatment is crucial for its successful translation into clinical practice.
Conclusion:
In conclusion, N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide is a promising small molecule compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves increasing NAD+ availability, which can activate sirtuins and PARP enzymes. N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide can improve mitochondrial function, glucose metabolism, and induce autophagy. However, further research is needed to fully understand its therapeutic potential and limitations.
合成方法
The synthesis of N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide involves a multi-step process that starts with the condensation of 2-chloroquinoline-3-carbaldehyde with N-methylpyrrolidine. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide.
科学研究应用
N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have also shown that N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide can improve mitochondrial function and reduce oxidative stress, which are important factors in the development of neurodegenerative disorders. Furthermore, N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of metabolic diseases.
属性
IUPAC Name |
N-methyl-6-pyrrolidin-1-yl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-24(15-18-10-8-16-6-2-3-7-19(16)23-18)21(26)17-9-11-20(22-14-17)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWANHVFDHXMMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3=CN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B5105855.png)
![5-(1-acetyl-L-prolyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5105861.png)

![3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5105874.png)

![3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5105895.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105903.png)
![2-amino-4-(2,5-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5105914.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5105922.png)
![5-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B5105931.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5105942.png)

![1-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5105952.png)